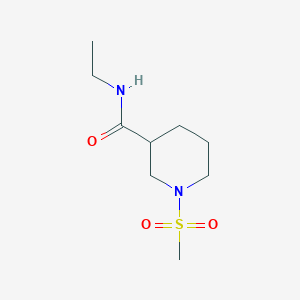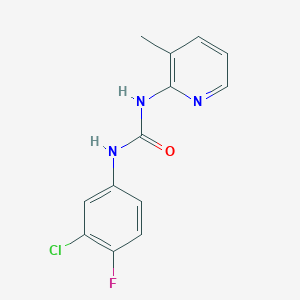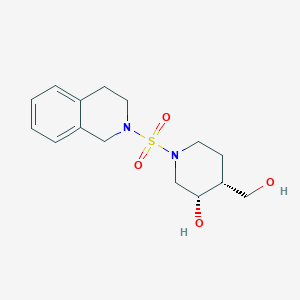![molecular formula C19H15BrN4OS B5403913 3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5403913.png)
3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by the presence of an allylsulfanyl group, a bromophenyl group, and a triazino-benzoxazepine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazino Group: The next step involves the introduction of the triazino group. This can be done by reacting the benzoxazepine intermediate with a triazine derivative under controlled conditions.
Addition of the Allylsulfanyl Group: The allylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting the triazino-benzoxazepine intermediate with an allyl sulfide in the presence of a suitable base.
Bromination: The final step involves the bromination of the phenyl ring. This can be achieved by reacting the intermediate with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group and the allylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
3-(Allylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Similar structure but lacks the bromine atom.
3-(Methylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Similar structure but has a methylsulfanyl group instead of an allylsulfanyl group.
6-(4-Bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Lacks the allylsulfanyl group.
Uniqueness
3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is unique due to the presence of both the allylsulfanyl group and the bromophenyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
6-(4-bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-2-11-26-19-22-18-16(23-24-19)14-5-3-4-6-15(14)21-17(25-18)12-7-9-13(20)10-8-12/h2-10,17,21H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIMYIYBAKULBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)Br)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B5403838.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![(4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B5403870.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)


![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)
![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
